molecular formula C23H30N2O4S B257630 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B257630
Poids moléculaire: 430.6 g/mol
Clé InChI: UDZRWHNSGZRUPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-915, is a novel compound that has been developed for research purposes. It belongs to the class of benzothiophene derivatives, which have shown promising results in various fields of research. TAK-915 has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Mécanisme D'action

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts by inhibiting the PDE2A enzyme, which leads to an increase in the levels of cyclic nucleotides such as cAMP and cGMP in the brain. These cyclic nucleotides are involved in the regulation of synaptic plasticity, neuronal signaling, and memory formation. By increasing the levels of cyclic nucleotides, 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide enhances cognitive function and memory.
Biochemical and Physiological Effects:
2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to increase the levels of cyclic nucleotides in the brain, which are involved in the regulation of synaptic plasticity and neuronal signaling. 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the PDE2A enzyme, which makes it a valuable tool for studying cyclic nucleotide signaling pathways in the brain. It has a favorable pharmacokinetic profile, which allows for easy administration and measurement of its effects. However, 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not yet fully understood.

Orientations Futures

There are several future directions for research on 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, the combination of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other drugs or therapies could be explored for potential synergistic effects. Finally, the long-term safety and efficacy of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in humans need to be further investigated before its potential clinical applications can be realized.

Méthodes De Synthèse

The synthesis of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-aminobenzothiophene with butoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-methoxyethylamine to obtain the final product. The synthesis of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been optimized to yield high purity and yield.

Applications De Recherche Scientifique

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in the treatment of neurological disorders. It has been found to be a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is involved in the regulation of cyclic nucleotide signaling pathways in the brain. PDE2A inhibition has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

Propriétés

Nom du produit

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Formule moléculaire

C23H30N2O4S

Poids moléculaire

430.6 g/mol

Nom IUPAC

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O4S/c1-3-4-14-29-17-11-9-16(10-12-17)21(26)25-23-20(22(27)24-13-15-28-2)18-7-5-6-8-19(18)30-23/h9-12H,3-8,13-15H2,1-2H3,(H,24,27)(H,25,26)

Clé InChI

UDZRWHNSGZRUPX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

SMILES canonique

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.